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3-Hydroxyfuran-2-carbaldehyde

Cat. No.: B11936205
M. Wt: 112.08 g/mol
InChI Key: ZDIZZJCWLCMMCS-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Chemistry and Heterocyclic Compounds

Furan is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.orgbritannica.com This fundamental structure is found in a vast array of natural products and synthetic compounds. wikipedia.orgbritannica.com The development of methods to synthesize new furan derivatives is a dynamic area of modern organic chemistry. researchgate.net 3-Hydroxyfuran-2-carbaldehyde belongs to the furan family, which are known for their diverse applications, including as solvents and chemical raw materials. britannica.com Specifically, it is a derivative of furan-2-carbaldehyde, also known as furfural (B47365), which is a widely used industrial chemical derived from agricultural byproducts. wikipedia.org The presence of both a hydroxyl and an aldehyde group on the furan ring gives this compound a distinct chemical personality within the broader class of furan derivatives.

Structural Characteristics and Functional Group Significance

The structure of this compound is characterized by a furan ring substituted with a hydroxyl (-OH) group at the 3-position and a carbaldehyde (-CHO) group at the 2-position. pharmaffiliates.com These functional groups are specific groupings of atoms within the molecule that are responsible for its characteristic chemical reactions. pressbooks.pubkhanacademy.org

The aldehyde group is a carbonyl group (C=O) bonded to a hydrogen atom and a carbon atom. pressbooks.pub This group is known for its reactivity, particularly towards nucleophiles at the carbonyl carbon. pressbooks.pub The hydroxyl group, an -OH group, can act as a hydrogen bond donor, which influences the molecule's solubility and can participate in various chemical reactions. ashp.org The proximity of these two functional groups on the furan ring can lead to intramolecular interactions and unique reactivity patterns not observed in simpler furan derivatives. The combination of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the aromatic furan ring creates a unique electronic environment that governs its reactivity in chemical syntheses.

Historical Context of Furan Aldehyde and Hydroxyl-Furan Derivatives Research

The history of furan chemistry dates back to the late 18th and 19th centuries. The first furan derivative, 2-furoic acid, was described in 1780. wikipedia.org Furfural, a key furan aldehyde, was reported in 1831 and its structure was elucidated over the following decades. wikipedia.orgwikipedia.org Furan itself was first prepared in 1870. wikipedia.org Research into hydroxylated furan derivatives has been driven by their potential as versatile intermediates in organic synthesis. The synthesis of various hydroxylated oxaheterocycles, including 3-hydroxyfuran-2-carbaldehydes, has been a subject of investigation, with methods being developed to achieve these structures from other cyclic precursors. researchgate.net The study of furanones, which are related to hydroxyl-furans, has also been an active area of research, with a focus on their synthesis and reactions to form other heterocyclic systems. ekb.eg

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its synthesis and its utility as a building block for more complex molecules. researchgate.netcymitquimica.com One of the key objectives is to develop efficient and selective synthetic routes to this compound. For instance, a base-catalyzed reaction of 2-aryl-4-pyrone epoxides followed by ring contraction and dearoylation has been shown to produce 3-hydroxyfuran-2-carbaldehydes in moderate to good yields. researchgate.netresearchgate.net

Another significant area of research is the exploration of its reactivity. The prepared hydroxylated heterocycles, like this compound, demonstrate high reactivity for further chemical transformations. researchgate.netresearchgate.net This makes them valuable intermediates in the synthesis of a variety of other compounds. Researchers are also interested in the potential applications of these synthesized molecules, for example, as promising fluorophores or UV filters. researchgate.netresearchgate.net Furthermore, computational studies are being conducted to understand the stability and reaction kinetics of related hydroxyfuranone structures, which can inform the design of new drugs and materials. nih.gov The overarching goal is to leverage the unique chemical properties of this compound for the creation of novel and functional organic molecules.

Chemical Compound Information

Compound Name
This compound
Furan
Furfural
2-Furoic acid
2-Aryl-4-pyrone epoxides
3-Hydroxyfuran-2(5H)-one
3-Hydroxythiophen-2(5H)-one
3-Hydroxyl-1H-pyrrol-2(5H)-one

Compound Data

Below is a table summarizing key data for this compound.

PropertyValueSource(s)
IUPAC Name This compound pharmaffiliates.com
Synonyms 3-Hydroxyfurfural, 3-Hydroxy-2-furancarboxaldehyde, 2-Formylfuran-3-ol, β-Hydroxyfurfural pharmaffiliates.com
CAS Number 59173-59-0 pharmaffiliates.comqcchemical.combldpharm.com
Molecular Formula C5H4O3 pharmaffiliates.comqcchemical.com
Molecular Weight 112.08 g/mol pharmaffiliates.comqcchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O3 B11936205 3-Hydroxyfuran-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4O3

Molecular Weight

112.08 g/mol

IUPAC Name

3-hydroxyfuran-2-carbaldehyde

InChI

InChI=1S/C5H4O3/c6-3-5-4(7)1-2-8-5/h1-3,7H

InChI Key

ZDIZZJCWLCMMCS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1O)C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxyfuran 2 Carbaldehyde

Reactivity of the Furan (B31954) Ring System

The furan ring in 3-hydroxyfuran-2-carbaldehyde is an electron-rich aromatic system. However, its aromaticity is less pronounced than that of benzene, allowing it to participate in reactions that temporarily disrupt the aromatic system, such as addition reactions. The presence of an electron-donating hydroxyl group and an electron-withdrawing carbaldehyde group significantly influences the ring's reactivity towards both electrophiles and nucleophiles.

The furan ring is generally susceptible to electrophilic substitution. In this compound, the directing effects of the substituents are crucial. The hydroxyl group at C3 is a strong activating group and directs electrophiles to the C2 and C4 positions. The aldehyde group at C2 is a deactivating group, directing incoming electrophiles to the C4 position. The combined effect typically favors electrophilic substitution at the C4 position, which is activated by the hydroxyl group and less deactivated by the aldehyde.

Conversely, nucleophilic aromatic substitution is less common for furan itself but can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.org In the case of this compound, the aldehyde group enhances the electrophilicity of the ring, potentially allowing for nucleophilic attack, particularly at positions ortho and para to it (C3 and C5). For some furanone derivatives, nucleophilic substitution has been observed where halogens or other leaving groups are displaced by nucleophiles. mdpi.comnih.gov The enolate form of the molecule, generated under basic conditions, can also react with electrophiles. researchgate.net

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. synarchive.com This reaction involves the concerted addition of a dienophile, typically an electron-deficient alkene or alkyne, across the C2 and C5 positions of the furan ring to form a bridged cyclohexene (B86901) derivative. synarchive.com While furan itself is a reactive diene, the substituents on this compound would modulate this reactivity. Electron-withdrawing groups on the furan ring can decrease its reactivity as a diene. However, the reaction remains a viable pathway for the construction of complex polycyclic systems. nih.gov The reaction is often reversible, which can be a challenge in synthesis. scispace.com Furan has been used as a diene in peptide macrocyclization, showcasing its utility in complex molecule synthesis. nih.gov

The furan ring can be reduced under various hydrogenation conditions. Catalytic hydrogenation of furans typically leads to the corresponding saturated tetrahydrofuran (B95107) derivatives. csic.es For this compound, complete hydrogenation would reduce both the furan ring and the aldehyde group, yielding 3-hydroxy-tetrahydrofuran-2-yl)methanol. Selective hydrogenation of the furan ring while preserving the aldehyde is challenging but can sometimes be achieved with specific catalysts. The hydrogenation of furfural (B47365) (furan-2-carbaldehyde) to furfuryl alcohol is a common industrial process, demonstrating the reactivity of the aldehyde group towards reduction over the ring under certain conditions. csic.es More forceful conditions are generally required to reduce the aromatic furan ring. ualberta.ca Dehydrogenation is not a typical reaction for an aromatic furan ring unless it is already in a partially or fully reduced state, such as a dihydrofuran or tetrahydrofuran.

Table 1: Reactivity of the Furan Ring System

Reaction Type Reagents/Conditions Product Type Notes
Electrophilic Substitution Electrophiles (e.g., halogens, acyl groups) with Lewis acid catalyst Substituted this compound Substitution is predicted to occur preferentially at the C4 position.
Nucleophilic Substitution Strong nucleophiles Substituted furan derivatives Generally requires strong activation by electron-withdrawing groups. wikipedia.orgmdpi.com
Diels-Alder Cycloaddition Dienophiles (e.g., maleic anhydride (B1165640), acrylates), heat or Lewis acid Bridged bicyclic adducts (oxabicycloheptenes) Furan acts as a 4π-electron diene component. synarchive.comnih.gov
Catalytic Hydrogenation H₂, metal catalyst (e.g., Pd/C, Pt, Ru) Tetrahydrofuran derivatives Both the ring and aldehyde can be reduced depending on conditions. csic.esualberta.ca

Addition Reactions to the Furan Diene System

Reactions of the Aldehyde Functional Group

The aldehyde group (-CHO) is one of the most reactive functional groups in organic chemistry, and its presence in this compound allows for a wide array of chemical transformations.

The aldehyde functionality readily undergoes condensation reactions to form new carbon-carbon bonds. csic.es

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, this compound can react with enolates derived from ketones or other aldehydes. This reaction, a cornerstone of C-C bond formation, can be used to synthesize more complex molecules. researchgate.net

Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'). wikipedia.orgsigmaaldrich.com Typical active methylene compounds include malonic acid, diethyl malonate, and cyanoacetic acid. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), and results in an α,β-unsaturated product after a subsequent dehydration step. wikipedia.orgrsc.org This reaction is highly efficient for producing a variety of derivatives from aromatic aldehydes. rsc.org

The aldehyde group is easily oxidized to the corresponding carboxylic acid. csic.es This transformation of this compound would yield 3-hydroxyfuran-2-carboxylic acid. A variety of oxidizing agents can accomplish this conversion.

Common reagents for aldehyde oxidation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents , such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acidic solution (Jones reagent). libretexts.orglibretexts.org

Tollens' reagent ([Ag(NH₃)₂]⁺) , which provides a mild and selective oxidation.

Hydrogen peroxide (H₂O₂) , which can be an effective and environmentally benign oxidant, sometimes in the presence of a catalyst. nih.govresearchgate.net

Biocatalytic methods using aldehyde dehydrogenases (ALDHs) have also been developed for the chemoselective oxidation of aldehydes, including furan-2-carbaldehydes, to their corresponding carboxylic acids with high efficiency and selectivity. nih.gov

Reduction to Alcohol Derivatives

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (3-hydroxyfuran-2-yl)methanol. This transformation is a common and predictable reaction in organic synthesis. The reduction can be effectively achieved using standard hydride-donating reagents.

Commonly employed reducing agents for the conversion of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol. pressbooks.pubcommonorganicchemistry.com In contrast, LiAlH₄ is a significantly more powerful reducing agent that reacts violently with water and requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran. pressbooks.pub

For the reduction of an aldehyde like this compound, NaBH₄ is generally sufficient. The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. pressbooks.pub This addition breaks the carbon-oxygen π-bond, resulting in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, usually by the solvent or during an aqueous workup, furnishes the final primary alcohol product. libretexts.org

While specific studies on the reduction of this compound are not extensively detailed in the provided results, the reactivity is analogous to that of other furan-2-carbaldehydes, such as furfural. csic.es The reduction of aldehydes is a well-established and high-yielding transformation. wikipedia.org

Table 1: General Conditions for Aldehyde Reduction

ReagentSolvent(s)Typical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol, WaterRoom temperaturePrimary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)0 °C to room temperature, followed by aqueous workupPrimary Alcohol

Reductive Amination and Imine Formation

The aldehyde group of this compound is a key site for reductive amination and imine formation, providing pathways to synthesize various nitrogen-containing furan derivatives.

Imine Formation: The reaction of this compound with a primary amine (R-NH₂) leads to the formation of an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond (C=N). pressbooks.pubmasterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. pressbooks.puboperachem.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. pressbooks.pubyoutube.com Subsequent dehydration, facilitated by the acid catalyst, results in the formation of the imine and a molecule of water. pressbooks.pubmasterorganicchemistry.com To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. operachem.com

Reductive Amination: Reductive amination is a two-step process (or a one-pot reaction) that converts the aldehyde into an amine. acsgcipr.org It involves the initial formation of an imine or an iminium ion, which is then reduced in situ to the corresponding amine. commonorganicchemistry.comacsgcipr.org This method is considered a greener alternative to traditional alkylation reactions for amine synthesis. acsgcipr.org

A variety of reducing agents can be used, but their selection is crucial. Strong reducing agents like NaBH₄ can reduce the initial aldehyde, competing with imine formation. Therefore, milder or more selective reagents are often employed. commonorganicchemistry.com Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃) are commonly used because they are less reactive towards aldehydes and ketones but effectively reduce the intermediate iminium ion. commonorganicchemistry.com

The mechanism for reductive amination of a related compound, 3,4-dihalo-5-hydroxy-2(5H)-furanone, which exists in equilibrium with its acyclic aldehyde form, involves the formation of an imine, which is then reduced to a secondary amine. mdpi.comnih.gov A similar pathway is expected for this compound.

Table 2: Reagents for Reductive Amination

ReagentCharacteristicsTypical Solvents
Sodium Cyanoborohydride (NaCNBH₃)Tolerates aqueous conditions, selective for iminium ions.Methanol, Ethanol
Sodium Triacetoxyborohydride (NaHB(OAc)₃)Mild, water-sensitive, selective for iminium ions.DCE, DCM, THF
Sodium Borohydride (NaBH₄)Can reduce the starting aldehyde; added after imine formation.Methanol, Ethanol

Transformations Involving the Hydroxyl Functional Group

Esterification and Etherification Reactions

The hydroxyl group at the C3 position of this compound can undergo typical reactions of alcohols, notably esterification and etherification, to yield a variety of derivatives.

Esterification: This reaction involves the conversion of the hydroxyl group into an ester functionality by reacting it with a carboxylic acid or its derivative (like an acid chloride or anhydride). The Fischer-Speier esterification, a common method, involves heating the alcohol and a carboxylic acid with a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgchemguide.co.uk This is an equilibrium process, and to achieve high yields, water is typically removed as it forms. organic-chemistry.org The mechanism starts with the protonation of the carboxylic acid, which makes it more electrophilic for the nucleophilic attack by the alcohol's oxygen atom. organic-chemistry.org

Etherification: The formation of an ether from the hydroxyl group can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. While direct examples for this compound are scarce in the provided results, the reactivity of the hydroxyl group in similar furanone systems suggests its capability to form ethers. mdpi.com For instance, the hydroxyl group in 3,4-dihalo-5-hydroxy-2(5H)-furanones readily forms ethers. mdpi.com

These transformations are crucial for modifying the properties of the molecule, for instance, by introducing protecting groups or functionalities that can direct further synthetic steps.

Reactions with Halogenating Agents

The hydroxyl group of this compound can be replaced by a halogen atom (Cl, Br) through reactions with appropriate halogenating agents. This conversion of an alcohol to an alkyl halide is a fundamental transformation in organic synthesis.

Common reagents for this purpose include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. mdpi.com For example, in the related 3,4-dihalo-5-hydroxy-2(5H)-furanone system, the hydroxyl group is halogenated using SOCl₂ or PBr₃. mdpi.com The reaction of an alcohol with thionyl chloride often includes a base like pyridine (B92270) to neutralize the HCl produced. The mechanism typically involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

Similarly, other fluorinating agents like 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride can convert hydroxyl groups into fluorine atoms. tcichemicals.com These halogenated furan derivatives serve as versatile intermediates for further functionalization, particularly in cross-coupling reactions.

Directed Effects in Stereoselective Processes

The hydroxyl group in this compound can exert a directing effect in stereoselective reactions, influencing the stereochemical outcome of transformations at nearby functional groups. Although specific examples involving this compound are limited in the search results, the principle of hydroxyl group directivity is well-established in organic chemistry. researchgate.net

In reactions such as catalytic hydrogenations or additions to adjacent double bonds or carbonyl groups, the hydroxyl group can coordinate to the metal catalyst, delivering the reagent to one face of the molecule preferentially. This leads to the formation of one stereoisomer in excess over the other. For instance, in the Paternò-Büchi reaction (a photochemical [2+2] cycloaddition), the hydroxyl group of allylic alcohols can direct the stereoselectivity of the oxetane (B1205548) formation. researchgate.net

In the context of this compound, the hydroxyl group could potentially direct the stereoselective reduction of the aldehyde or influence addition reactions to the furan ring, although specific research confirming this for this exact molecule is not available in the provided results. The proximity of the hydroxyl and aldehyde groups makes such an interaction plausible, potentially leading to diastereoselective additions to the carbonyl group.

Ring-Opening and Rearrangement Pathways

The furan ring in this compound, particularly due to its substitution pattern, can be susceptible to ring-opening and rearrangement reactions under certain conditions. Such transformations are known for various furan derivatives and can lead to structurally diverse products.

Research has shown that related hydroxylated furan and pyrone structures can be synthesized through ring-opening and rearrangement of epoxide precursors. researchgate.netresearchgate.netacs.org For example, the base-catalyzed reaction of 2-aryl-4-pyrone epoxides can lead to a ring contraction and dearoylation process, yielding 3-hydroxyfuran-2-carbaldehydes. researchgate.netresearchgate.netacs.orgresearchgate.net This indicates that the furan ring itself is a product of a rearrangement, suggesting its potential to undergo further transformations.

Furan derivatives can undergo oxidative ring-opening. For instance, oxidation of furans with singlet oxygen can produce enediones after reduction of an endoperoxide intermediate. thieme-connect.com The furan ring in this compound could potentially be cleaved under oxidative conditions to yield unsaturated dicarbonyl compounds.

Additionally, some 3-hydroxyfurans are known to exist in equilibrium with their keto tautomer, 3(2H)-furanone. sci-hub.st While the aromaticity of the furan ring in this compound likely stabilizes the enol form, this tautomerism is a potential reaction pathway. Furthermore, acid-catalyzed rearrangements are common for furan derivatives, which can lead to different heterocyclic systems or acyclic products. The specific pathways for this compound would depend on the reaction conditions (acidic, basic, oxidative) and the presence of other reagents.

Furan Ring Cleavage Mechanisms

Radical Chemistry and Oxidation Processes

This compound has demonstrated notable antioxidant activity, which is closely linked to its reactions with free radicals such as the hydroxyl radical (•OH). The interaction between this compound and hydroxyl radicals can proceed through two main pathways: hydrogen atom abstraction and radical addition.

Hydrogen Abstraction:

The hydroxyl radical can abstract a hydrogen atom from the hydroxyl group on the furan ring. This process is often favored due to the relatively weak O-H bond. The abstraction of this hydrogen atom results in the formation of a stable oxygen-centered radical and a molecule of water. The resulting furanoxyl radical is stabilized by resonance, which contributes to the antioxidant capacity of the parent molecule.

Radical Addition:

Alternatively, the hydroxyl radical can add to the furan ring. The double bonds within the furan ring are susceptible to attack by the electrophilic hydroxyl radical. This addition reaction leads to the formation of a radical adduct, where the hydroxyl group is attached to one of the carbon atoms of the ring, and the unpaired electron is delocalized over the furan system. The position of the addition can vary, leading to different isomeric radical adducts.

The relative importance of these two pathways depends on the specific reaction conditions and the electronic properties of the furan derivative.

The oxidative degradation of this compound can be initiated by various oxidizing agents, including free radicals and molecular oxygen. The mechanisms of this degradation are complex and can lead to a variety of smaller, often volatile, products.

The initial steps of oxidative degradation often involve the reactions with hydroxyl radicals as described above. The furanoxyl radicals or the radical adducts formed are highly reactive intermediates that can undergo further reactions. These can include unimolecular rearrangements, fragmentation, or reactions with other molecules like oxygen.

For instance, the furanoxyl radical formed via hydrogen abstraction can undergo ring-opening to form a reactive open-chain radical. This radical can then be further oxidized, leading to the cleavage of carbon-carbon bonds and the formation of smaller carboxylic acids, aldehydes, and ketones.

In the presence of oxygen, the radical adducts can react to form peroxy radicals. These peroxy radicals are key intermediates in autoxidation processes and can lead to the formation of hydroperoxides, which can further decompose to generate more radicals, thus propagating the oxidative chain reaction. The degradation products ultimately contribute to changes in the chemical profile of systems where this compound is present, such as in food products during storage or processing.

Computational and Theoretical Studies on 3 Hydroxyfuran 2 Carbaldehyde and Analogues

Electronic Structure and Molecular Orbital Theory Analysis

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. For 3-Hydroxyfuran-2-carbaldehyde, the interplay between the aromatic furan (B31954) ring, the electron-donating hydroxyl group, and the electron-withdrawing carbaldehyde group creates a unique electronic environment.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.comirjweb.comsemanticscholar.org

In the case of this compound, the HOMO is expected to have significant contributions from the furan ring's π-system and the oxygen lone pair of the hydroxyl group, which acts as an electron-donating group. The LUMO, conversely, will be primarily localized on the electron-withdrawing carbaldehyde group. The interaction between these frontier orbitals governs the molecule's behavior in various reactions. libretexts.org For instance, in a reaction with an electrophile, the HOMO of the furan derivative will be the key orbital, donating electron density to the electrophile's LUMO. In a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO centered on the carbaldehyde carbon of this compound.

Table 1: General Principles of Frontier Molecular Orbital (FMO) Theory and Reactivity.
OrbitalDescriptionRole in ReactivityInfluence on Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that contains electrons. ossila.comActs as an electron donor (nucleophile). ossila.comwuxiapptec.comHigher HOMO energy indicates a better electron donor and greater reactivity towards electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is empty of electrons. ossila.comActs as an electron acceptor (electrophile). wuxiapptec.comLower LUMO energy indicates a better electron acceptor and greater reactivity towards nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. irjweb.comIndicates molecular stability and excitability.A small gap suggests the molecule is more polarizable, less stable, and more reactive. irjweb.comsemanticscholar.org

Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across a molecule. scirp.org These maps are invaluable for predicting how a molecule will interact with other charged species. scirp.org Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. irjweb.com

For furan and its derivatives, the oxygen atom and the π-system of the ring are generally electron-rich. aip.org However, the substituents on this compound significantly modify this picture. The hydroxyl group at the C3 position increases the electron density of the ring through resonance, while the carbaldehyde group at the C2 position withdraws electron density, particularly from the C2 and C5 positions. Computational studies on analogous benzofused thieno scirp.orgaip.orgfurans show that MEP analysis can successfully reveal structural and reactivity differences. sciforum.net The analysis of MEPs and condensed Fukui functions can pinpoint the most probable sites for electrophilic or nucleophilic attack, guiding synthetic strategies. semanticscholar.org For this compound, the carbaldehyde carbon is expected to be the primary site for nucleophilic addition, whereas electrophilic substitution would likely be directed to the C4 or C5 positions of the furan ring, influenced by the competing effects of the two substituents.

Frontier Molecular Orbital (FMO) Theory Applications

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemistry offers profound insights into the energetic and structural changes that occur during a chemical reaction, from reactants through transition states to products.

A key goal of computational reaction mechanism studies is to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier of the reaction. Computational methods like Density Functional Theory (DFT) are widely used to optimize the geometries of reactants, products, and transition states. umich.edusci-hub.se For example, DFT calculations have been used to explore the Diels-Alder reactivity of furan derivatives, successfully predicting reaction free energies and transition state barriers. nih.gov Similarly, computational studies on the reactions of 2-aryl-4-pyrone epoxides, which can lead to the formation of 3-hydroxyfuran-2-carbaldehydes, would involve characterizing the transition states for the ring contraction and dearoylation steps. acs.orgresearchgate.net The identification of reaction intermediates, which are stable but short-lived species formed during the reaction, is also crucial for a complete understanding of the mechanism. sci-hub.se

Table 2: Common Quantum Chemical Methods for Mechanism Elucidation.
MethodAbbreviationPrimary Application in Mechanism StudiesReference Example
Density Functional TheoryDFTCalculating geometries and energies of ground states, transition states, and intermediates.Studying Diels-Alder reactions of furan derivatives. nih.gov
Hartree-Fock TheoryHFA foundational ab initio method, often used as a starting point for more complex calculations.Analyzing reactivity features of benzofused thieno scirp.orgaip.orgfurans. umich.edu
Complete Active Space Self-Consistent FieldCASSCFDescribing electronic structures in systems with strong electron correlation, such as excited states or bond-breaking processes.Investigating the excited states and ring-opening of furan. researchgate.net
Møller–Plesset Perturbation TheoryMP2, MP4Adding electron correlation to HF calculations to improve accuracy.Evaluating barrier heights and reaction energies for cycloaddition reactions. sci-hub.se

The potential energy surface (PES) is a multidimensional landscape that represents the energy of a molecular system as a function of its geometry. researchgate.net Mapping the PES allows chemists to visualize the entire course of a reaction, identifying the lowest energy pathways (reaction coordinates), transition states, and intermediates. researchgate.netrug.nl For furan derivatives, DFT studies have been used to map the PES for reactions like hydrogenation and ring-opening on metal surfaces. researchgate.net Such studies reveal the reaction energies and energy barriers for each elementary step. researchgate.net More advanced techniques, such as using neural networks trained on quantum mechanical data, are emerging as powerful alternatives for constructing accurate potential energy surfaces for molecules like furan, which can save significant computational time. rug.nl For a molecule like this compound, mapping the PES for its various transformations, such as oxidation or condensation reactions, can reveal competing pathways and explain product distributions.

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. rsc.org Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the reaction's energy profile. libretexts.orgchemrxiv.org Polar solvents, for example, can stabilize polar or charged transition states, accelerating reactions that proceed through them. sci-hub.selibretexts.org

Computational chemistry models solvent effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures bulk electrostatic effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding. rsc.org

Studies on the conversion of D-fructose to furan derivatives have shown that the choice of solvent (e.g., DMSO vs. water) can dramatically alter the reaction pathways and rates, a phenomenon that can be investigated computationally. nih.gov For reactions involving this compound, theoretical calculations incorporating solvent effects would be essential for accurately predicting reaction barriers and optimizing pathways for desired outcomes. rsc.org

Potential Energy Surface Mapping

Kinetic and Thermodynamic Modeling

Kinetic and thermodynamic modeling is crucial for understanding the behavior of this compound and its analogues in various chemical environments, from atmospheric oxidation to synthetic reactions.

The rates of chemical reactions, particularly unimolecular and complex bimolecular reactions, are often dependent on pressure and temperature. Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation (ME) approaches are state-of-the-art computational methods used to calculate pressure- and temperature-dependent rate constants. mdpi.comnumberanalytics.com These theories model the flow of energy within a molecule and its exchange with the surrounding environment (bath gas) to predict reaction rates. acs.orggithub.io

For furan and its derivatives, master equation solvers like MESMER (Master Equation Solver for Multi-Energy Well Reactions) have been successfully used to predict and analyze non-equilibrium chemical kinetics. acs.orgwhiterose.ac.uk In the context of the atmospheric oxidation of furan initiated by hydroxyl (OH) radicals, RRKM-ME calculations have been employed to determine the branching ratios and yields of various products. acs.org For instance, calculations on the reaction of furan with OH radicals predict that the formation of dicarbonyl compounds has a molar yield of 0.73 at 298 K and 760 Torr. acs.org

Studies on related furan derivatives provide further insight into these kinetic models. For the thermal decomposition of 5-methyl-2-ethylfuran, RRKM theory combined with transition state theory was used to determine the rate constants for various reaction pathways, identifying the dominant decomposition routes. preprints.org Similarly, the kinetics of the reaction between OH radicals and 2-methylfuran (B129897) (2-MF) and 2,5-dimethylfuran (B142691) (2,5-DMF) have been investigated using master equation analysis. whiterose.ac.uk These studies show a negative temperature dependence for the reactions, consistent with addition-dominated mechanisms at lower temperatures. whiterose.ac.uk

A theoretical study on the unimolecular reactions of 3-hydroxyfuran-2(5H)-one, a close analogue of this compound, utilized RRKM theory to calculate rate constants for intramolecular 1,4-H shifts. researchgate.net The calculations, performed at the CBS-QB3 and M06-2X levels of theory, predicted the stability of the molecule in a water solution, demonstrating that 3-hydroxyfuran-2(5H)-one based structures are highly stable. researchgate.net

The following table presents experimental and theoretical rate coefficients for the reaction of OH radicals with furan and its methylated derivatives, showcasing the negative temperature dependence characteristic of these reactions.

ReactantTemperature (K)PressureRate Coefficient (k, cm³ molecule⁻¹ s⁻¹)-Ea/R (K)Reference
Furan298 - 595High-pressure limit(3.34 ± 0.48) × 10⁻¹¹ (at 298 K)510 ± 71 whiterose.ac.uk
2-Methylfuran298 - 770Pressure independent(7.38 ± 0.37) × 10⁻¹¹ (at 298 K)716 ± 79 whiterose.ac.uk
2,5-Dimethylfuran>298Pressure dependent(1.10 ± 0.10) × 10⁻¹⁰ (at 298 K)640 ± 20 (High-pressure limit) whiterose.ac.uk
2-Methyltetrahydrofuran260-360Atmospherick(T) = (3.88 ± 0.55) × 10⁻¹² exp[(560.5 ± 43.3)/T]-560.5 ± 43.3 mdpi.com

Computational methods are invaluable for predicting and rationalizing the stereochemical outcomes of chemical reactions. For furan-2-carbaldehyde derivatives, theoretical calculations can simulate electronic spectra to assign the stereochemistry of products. For example, in the formation of imines from furan-2-carbaldehyde, computed UV-vis spectra for the trans and cis isomers show distinct absorption maxima, allowing for the confident assignment of the experimentally observed product as the trans isomer. acs.org

The three-dimensional structure and conformational preferences of this compound are governed by subtle intramolecular interactions, most notably hydrogen bonding. The presence of adjacent hydroxyl and carbonyl groups allows for the formation of a strong intramolecular hydrogen bond. researchgate.net This interaction significantly influences the molecule's geometry, stability, and reactivity.

Computational studies on related ortho-hydroxyaryl compounds show that such hydrogen bonds can be classified as Resonance-Assisted Hydrogen Bonds (RAHBs), where π-electron delocalization within a quasi-aromatic ring enhances the bond strength. mdpi.com The formation of these intramolecular hydrogen bonds stabilizes a planar conformation of the molecule. mdpi.com Quantum chemical methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are used to characterize and quantify these interactions. osti.govmdpi.com For example, the bonding analysis of salicylic (B10762653) acid, which also features an intramolecular hydrogen bond, reveals it to be a 4-electron, 3-center bonding interaction. osti.gov

Stereoselectivity Prediction and Rationalization

Computational Design and Screening of Derivatives

Computational chemistry plays a pivotal role in the rational design and virtual screening of new molecules with desired properties. Starting from a core scaffold like this compound, derivatives can be designed and evaluated in silico for potential applications in materials science and medicinal chemistry. tesisenred.net

One approach involves using the furan core as a building block in multicomponent reactions (MCRs) to rapidly generate libraries of complex molecules. tesisenred.netnih.gov The reactivity of the furan-2-carbaldehyde moiety can be exploited to synthesize diverse heterocyclic systems. For example, computational studies on Schiff base derivatives of furan-2-carbaldehyde have been used to calculate properties like frontier molecular orbital (FMO) energies, chemical hardness, and dipole moments. nih.govresearchgate.net These calculated global reactivity descriptors help in predicting the stability, reactivity, and potential biological activity of the designed derivatives. researchgate.net

Furthermore, furan derivatives are valuable precursors in organic synthesis. Computational modeling can guide the functionalization of the furan ring, for instance, through Diels-Alder reactions to produce renewable aromatic chemicals. researchgate.net Virtual screening of derivatives can identify candidates with specific functionalities, such as promising fluorophores or UV filters. acs.orgresearchgate.net The design process often targets specific biological activities; for instance, thiosemicarbazone derivatives of substituted furan-2-carbaldehydes have been synthesized and computationally studied to evaluate their potential as antibacterial, antifungal, and antitumor agents. researchgate.net

The following table summarizes calculated global reactivity descriptors for two furan-2-carbaldehyde derivatives, illustrating how computational methods can be used to predict molecular properties.

Descriptor1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU)1,3-bis[(E)-furan-2-yl)methylene]thiourea (BFMT)Reference
EHOMO (eV)-6.26-6.04 researchgate.net
ELUMO (eV)-1.88-2.26 researchgate.net
Energy Gap (ΔE, eV)4.383.78 researchgate.net
Chemical Hardness (η)2.191.89 researchgate.net
Dipole Moment (μ, Debye)2.844.61 researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

As a synthetic building block, 3-Hydroxyfuran-2-carbaldehyde offers chemists a compact and functionalized starting point for constructing elaborate molecular architectures. cymitquimica.com Its utility is demonstrated in its capacity to serve as a precursor to various high-value chemical entities, including chiral lactones, specialized amino acids, and diverse heterocyclic systems.

Chiral γ-butenolides and their saturated γ-lactone counterparts are prevalent structural motifs in a vast number of natural products and pharmaceuticals, prized for their significant biological activities. The furan (B31954) ring is an ideal precursor for this scaffold. Through targeted oxidation, the furan ring of a molecule like this compound can be converted into a butenolide structure. The existing stereocenters or the use of chiral catalysts can guide the transformation to yield enantiomerically enriched products.

Recent synthetic strategies have focused on developing highly enantioselective methods to access these structures. For instance, synergistic catalysis, combining a rhodium complex and a chiral Brønsted acid, has been employed to convert cyclopropene (B1174273) carboxylic acids into enantioenriched γ-butenolides with excellent control over diastereoselectivity and enantioselectivity (up to >95:5 dr and 98:2 er). chinesechemsoc.orgchinesechemsoc.org The mechanism often involves the formation of a transient 2-hydroxyfuran intermediate, which is then trapped to form the final butenolide product. chinesechemsoc.org Furthermore, efficient cascade reactions, such as an allylation/lactonization sequence, provide a rapid and highly selective route to these valuable chiral compounds under mild conditions. rsc.org The functional handles on this compound make it a suitable substrate for such transformations, allowing for the generation of highly substituted and functionalized lactone products.

Precursor TypeReaction/MethodProduct ClassKey Features
Furan DerivativeRing Oxidationγ-ButenolideAccess to core lactone structure.
Cyclopropene Carboxylic AcidSynergistic Catalysis (Rh/Brønsted Acid)Enantioenriched γ-ButenolideHigh yields (55-94%) and stereoselectivities. chinesechemsoc.org
Aldehydes/Keto EstersAllylation/Lactonization CascadeChiral γ-ButenolideFast reaction times (often <10 mins) and high selectivity. rsc.org
5-Hydroxyfuran-2(5H)-oneFriedel-Crafts/ReductionIndoyl LactonesHigh yield and enantioselectivity. researchgate.net

The α-amino, β-hydroxy carboxylic acid moiety is a critical component of numerous biologically active molecules, including several antibiotics and enzyme inhibitors. google.com The synthesis of these compounds in a stereocontrolled manner is a significant challenge in organic chemistry. Methodologies often involve the creation of two adjacent stereocenters in a single operation. nih.gov

This compound can serve as a key starting material for these derivatives. The aldehyde group can undergo reactions with nitrogen nucleophiles to install the α-amino group, while the furan ring acts as a masked β-hydroxycarbonyl equivalent. For example, photocycloaddition reactions between carbonyl compounds and oxazoles can yield oxetanes, which are then ring-opened to produce α-amino, β-hydroxy carboxylic acid derivatives. researchgate.net More direct methods involve the catalytic, enantioselective aldol (B89426) reaction of glycine (B1666218) Schiff bases, which can produce syn-β-hydroxy α-amino acids with high diastereoselectivity and enantioselectivity. nih.gov The aldehyde functionality of this compound is perfectly poised to act as the electrophilic partner in such aldol-type reactions, leading to furan-substituted versions of these valuable amino acid derivatives.

Oxygen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of countless natural products and synthetic drugs. researchgate.net The furan ring itself is a privileged structure, and its derivatization allows for the construction of more intricate heterocyclic systems. This compound is an excellent platform for such elaborations due to its dual functionality.

The furan ring can participate as a diene in Diels-Alder reactions, enabling the construction of bicyclic adducts that can be further transformed. ucl.ac.uk The aldehyde and hydroxyl groups can be used as handles to build fused ring systems. For example, base-catalyzed reaction sequences involving pyrone epoxides have been shown to produce 3-hydroxyfuran-2-carbaldehydes, demonstrating an intrinsic link between different heterocyclic systems. researchgate.net The aldehyde can react with binucleophiles in condensation reactions to form new fused heterocyclic rings, such as pyrimidines or pyrans, attached to the furan core.

Synthesis of α-Amino, β-Hydroxy Carboxylic Acid Derivatives

Utility in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the assembly of complex molecules from three or more starting materials in a single, atom-economical step. organic-chemistry.org These reactions are highly valued in drug discovery and combinatorial chemistry for their ability to rapidly generate libraries of structurally diverse compounds. The aldehyde group is a frequent participant in many classic MCRs.

This compound is an ideal candidate for use as the carbonyl component in several named MCRs.

Ugi Reaction: In a four-component Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. Using this compound would result in products bearing a furan substituent, offering a route to complex peptidomimetics. researchgate.net

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.org The incorporation of the 3-hydroxyfuran moiety can introduce desirable physicochemical properties into the resulting molecules.

Biginelli Reaction: While classically performed with β-ketoesters, aldehydes, and ureas, variations of this reaction could incorporate this compound to synthesize dihydropyrimidinones with a furan substitution, a class of compounds known for a wide range of biological activities. researchgate.net

The use of furan-2-carbaldehyde and related structures has been documented in various MCRs to produce chromeno[b]pyrimidine and pyrano[3,2-c]chromene derivatives, highlighting the versatility of the furan-aldehyde motif in building molecular complexity. researchgate.netmdpi.com

Multicomponent ReactionReactantsResulting ScaffoldPotential Product Feature
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideFuran-substituted peptidomimetic. researchgate.net
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamideMolecule with a 3-hydroxyfuran moiety. organic-chemistry.org
Biginelli ReactionAldehyde, β-Dicarbonyl, Urea/ThioureaDihydropyrimidinoneFuran-substituted DHPM scaffold.

Platform Molecule for Sustainable Chemistry and Bio-Based Materials

The transition from a fossil fuel-based economy to a sustainable, bio-based one is a paramount goal of modern science. This shift relies on the identification of "platform molecules"—versatile, biomass-derived chemicals that can be converted into a wide range of value-added products, including polymers. researchgate.net Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key bio-based platform chemicals, typically derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. researchgate.net

This compound fits squarely within this paradigm. Its furan structure is derivable from renewable carbohydrate sources. The presence of both hydroxyl and aldehyde functional groups provides multiple reaction sites for conversion into polymer monomers, positioning it as a valuable target for biorefineries aiming to produce chemicals beyond biofuels. rsc.orgstahl.com

The development of bio-based polymers is crucial for creating sustainable alternatives to petroleum-derived plastics. stahl.com Polyesters, polyamides, and polyurethanes are typically formed through the step-growth polymerization of difunctional monomers (e.g., diols, diacids, diamines). This compound can be chemically transformed into such monomers.

Furan Diacids: Oxidation of both the aldehyde group and the enolic hydroxyl group can yield a furan dicarboxylic acid. This monomer is an analogue of 2,5-furandicarboxylic acid (FDCA), a well-studied "super monomer" used to produce poly(ethylene furanoate) (PEF), a promising bio-based alternative to PET. mdpi.com

Furan Diols: A two-step reduction of the aldehyde and the ketone (in its keto-tautomer form) would produce a furan diol. Furan-based diols are valuable monomers for synthesizing polyesters and polyurethanes with unique properties, such as improved thermal stability and rigidity, conferred by the furan ring. rsc.org

Furan Amino-alcohols or Diamines: The aldehyde can be converted to an amine via reductive amination, and the hydroxyl group can be maintained or further functionalized, leading to monomers for polyamides or specialized polyurethanes.

The ability to derive these key difunctional monomers from a single bio-based precursor like this compound underscores its potential as a central platform molecule in the future of sustainable polymer chemistry. mdpi.com

Intermediates for Renewable Chemical Production

The drive towards a sustainable bioeconomy has identified biomass-derived platform chemicals as crucial replacements for petroleum-based feedstocks. Furanic compounds, in particular, are at the forefront of this transition, with molecules like furfural and 5-hydroxymethylfurfural (HMF) being recognized as key building blocks for a new generation of green chemicals. researchgate.net Within this important class of compounds, this compound is emerging as a valuable intermediate with significant potential for the production of renewable chemicals.

Derived from lignocellulosic biomass, which is primarily composed of carbohydrates and lignin, furanic platforms are central to the catalytic transformation of sugars into versatile small organic molecules. frontiersin.orgresearchgate.net While much attention has been given to HMF and furfural, the synthesis of functionalized furans like this compound opens new pathways for chemical valorization. Research has demonstrated a selective and tunable method for producing these compounds through the oxidation of 5-acyl-4-pyrones. A key step involves the base-catalyzed epoxidation of these pyrones, followed by a ring-contraction and dearoylation process. This transformation of 2-aryl-4-pyrone epoxides yields 3-hydroxyfuran-2-carbaldehydes in notable yields. researchgate.net

The reactivity of these prepared hydroxylated heterocycles is a key attribute, making them promising for further chemical transformations into more complex molecules. researchgate.netresearchgate.net This positions this compound as a strategic intermediate, bridging the gap between raw biomass constituents and high-value specialty chemicals.

Table 1: Synthesis Yields of 3-Hydroxyfuran-2-carbaldehydes from 2-Aryl-4-pyrone Epoxides

Starting MaterialCatalyst/ConditionsProductYield (%)Reference
2-Aryl-4-pyrone epoxidesBase-catalyzed ring contraction3-Hydroxyfuran-2-carbaldehydes42-80 researchgate.net

This synthetic route underscores the potential to diversify the portfolio of bio-based platform chemicals, moving beyond the more common furans to access molecules with unique functionalities. The aldehyde and hydroxyl groups on the furan ring of this compound offer dual reactivity for creating a range of downstream products, contributing to a more integrated and versatile biorefinery concept.

Novel Catalytic Systems Utilizing this compound Derivatives

While the primary role of this compound in current research is that of a product and intermediate, the principles behind its synthesis point towards the development of novel catalytic systems for producing functionalized heterocyclic compounds. The focus lies on the catalytic transformations that yield this compound and its derivatives, which can then be used in further synthetic applications.

A significant advancement is the development of a tunable oxidation strategy for 4-pyrones, which leads to a variety of hydroxylated oxaheterocycles, including 3-Hydroxyfuran-2-carbaldehydes. researchgate.net This multi-step process highlights the use of specific catalytic conditions to direct the reaction pathway.

Key Catalytic Steps in the Synthesis of this compound:

Base-Catalyzed Epoxidation: The initial step involves the epoxidation of 5-acyl-4-pyrones using a base catalyst in the presence of hydrogen peroxide. This effectively synthesizes pyrone epoxides in high yields. researchgate.net

Base-Catalyzed Ring Contraction: The subsequent treatment of specific epoxides (2-aryl-4-pyrone epoxides) with a base, such as potassium carbonate (K2CO3), instigates a ring-opening transformation followed by a ring contraction and dearoylation. This sequence selectively produces 3-hydroxyfuran-2-carbaldehydes. researchgate.net

The table below details the distinct outcomes based on the catalyst and substrate, illustrating the tunability of the system.

Table 2: Catalyst-Dependent Synthesis of Hydroxylated Heterocycles from 4-Pyrone Epoxides

SubstrateCatalyst SystemPrimary Product(s)Yield Range (%)Reference
2-Carbethoxy-4-pyrone epoxidesAcid-promoted3-Hydroxy-4-pyrones24-76 researchgate.net
2-Carbethoxy-4-pyrone epoxidesK2CO3-catalyzed6-Acyl-5-hydroxy-2-pyrones27-87 researchgate.net
2-Aryl-4-pyrone epoxidesBase-catalyzed3-Hydroxyfuran-2-carbaldehydes42-80 researchgate.net
3-Aroylchromone epoxidesAcidic conditionsFlavonolsN/A researchgate.net
3-Aroylchromone epoxidesBasic conditions3-Hydroxybenzofuran-2-carbaldehydeN/A researchgate.net

This research demonstrates a sophisticated catalytic approach where the choice of catalyst (acid vs. base) and the specific substituents on the starting pyrone epoxide can be used to selectively synthesize different classes of valuable hydroxylated heterocycles. researchgate.net The successful synthesis of this compound through this method is a prime example of how novel catalytic strategies are being developed to produce complex, functionalized molecules from readily available precursors. These synthesized hydroxylated compounds are noted for their high reactivity, low cytotoxicity, and potential as fluorophores or UV filters, opening avenues for their use in materials science. researchgate.netresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Highly Selective and Sustainable Synthetic Routes

The advancement of organic synthesis is intrinsically linked to the development of efficient, selective, and environmentally benign reaction pathways. chemistryjournals.net For 3-Hydroxyfuran-2-carbaldehyde, a key area of future research lies in refining and discovering synthetic routes that adhere to the principles of green chemistry.

A notable current method involves the base-catalyzed reaction of 2-aryl-4-pyrone epoxides, which undergoes ring contraction and a dearoylation process to yield 3-hydroxyfuran-2-carbaldehydes. researchgate.netnih.govresearchgate.net This transformation has been reported with moderate to good yields, as detailed in the table below.

Synthesis of this compound via Ring Contraction
Starting MaterialReaction TypeKey ProcessReported YieldReference
2-Aryl-4-pyrone epoxidesBase-catalyzed transformationRing contraction and dearoylation42-80% nih.govresearchgate.netacs.org

Future research should focus on optimizing these conditions to improve atom economy and reduce waste. chemistryjournals.net A significant opportunity lies in developing pathways that utilize renewable feedstocks, such as furfural (B47365), which is a well-established platform molecule derived from lignocellulosic biomass. csic.esrsc.org Creating a direct, high-yield synthesis of this compound from such bio-based precursors would represent a major step towards a more sustainable chemical industry.

Exploration of Undiscovered Reactivity and Transformation Pathways

This compound is characterized by its high reactivity, a trait attributed to its constituent functional groups: a hydroxyl group, an aldehyde, and an electron-rich furan (B31954) ring. csic.esnih.govresearchgate.net This inherent reactivity makes it a versatile intermediate for further chemical transformations. acs.orgresearchgate.net

The furan ring itself possesses a dual nature; it is aromatic yet can readily participate as a 1,3-diene in cycloaddition reactions like the Diels-Alder reaction. sci-hub.st The aldehyde group is a classic site for nucleophilic addition, condensation reactions, oxidations to carboxylic acids, and reductions to alcohols. csic.es Simultaneously, the adjacent hydroxyl group can modulate the reactivity of the aldehyde and the furan ring, and can itself be a site for derivatization.

Future explorations should systematically investigate the interplay of these functional groups to uncover novel transformation pathways. This could include:

Tandem Reactions: Designing sequences where multiple reactive sites are engaged in a single, one-pot operation.

Pericyclic Reactions: Investigating its potential in various cycloadditions beyond the standard Diels-Alder, potentially leading to complex polycyclic systems. nih.gov

Metal-Catalyzed Cross-Coupling: Utilizing the furan core for C-H functionalization to introduce new substituents without pre-functionalization, a key strategy in modern synthesis. researchgate.net

Unraveling these pathways will expand the synthetic utility of this compound, enabling its use as a flexible building block for a diverse range of target molecules.

Advanced In Silico Methodologies for Chemical Prediction and Design

Computational chemistry offers powerful tools for accelerating chemical research and development. acs.org For this compound, advanced in silico methodologies can provide profound insights into its properties and reactivity, guiding experimental work and enabling rational design.

Future research in this area should leverage techniques such as:

Density Functional Theory (DFT): To model reaction mechanisms, calculate activation energies, and predict the regioselectivity and stereoselectivity of unknown transformations. csic.es DFT can elucidate the electronic structure, helping to understand the influence of the hydroxyl and aldehyde groups on the aromaticity and reactivity of the furan ring.

Molecular Docking: To predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets like enzymes or receptors. nih.govresearchgate.net This is particularly relevant given that related hydroxylated heterocycles are being explored as promising fluorophores and UV filters. nih.govresearchgate.net

ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of novel derivatives, which is a critical step in the early stages of designing new functional molecules, including potential therapeutic agents. nih.govresearchgate.net

By integrating these computational approaches, researchers can screen virtual libraries of derivatives, prioritize synthetic targets, and minimize the trial-and-error nature of laboratory research, thus saving time and resources. acs.org

Integration into Novel Catalytic Cycles and Process Intensification

Process intensification aims to develop more efficient, safer, and cleaner chemical production methods by, for example, combining multiple operations into a single unit or using novel reactor technologies. mdpi.com As a bio-based platform chemical, the family of furanics is a key target for such innovations. energy.govacs.org

Future work should focus on integrating this compound into intensified and catalytic processes. This includes:

Continuous Flow Chemistry: Transitioning its synthesis and subsequent transformations from traditional batch reactors to continuous flow systems. Flow chemistry can offer superior control over reaction parameters, enhance safety, and facilitate scale-up. energy.gov

Novel Catalytic Cycles: Designing new catalytic cycles where this compound acts as a key substrate, intermediate, or even a ligand for a metal catalyst. Its functional groups are well-suited for coordination to a catalytic center, potentially enabling unique, metal-mediated transformations. researchgate.net

Biocatalysis: Exploring the use of enzymes for the selective transformation of this compound. Biocatalysis operates under mild conditions and can offer unparalleled selectivity, aligning perfectly with green chemistry goals. rsc.org

These strategies will not only improve the efficiency of producing and using this compound but also contribute to the broader shift towards more sustainable chemical manufacturing. mdpi.com

Design and Synthesis of Structurally Complex Architectures

The high reactivity and dense functionality of this compound make it an ideal starting point for the synthesis of structurally complex molecules. nih.govresearchgate.net The furan nucleus is a versatile building block found in numerous natural products and can be used to construct other heterocyclic and carbocyclic systems. sci-hub.stnih.gov

Emerging opportunities in this domain involve using this compound as a chiral pool precursor or a key building block in diversity-oriented synthesis. Specific avenues for exploration include:

Natural Product Synthesis: Employing it as a key fragment in the total synthesis of complex, polyoxygenated natural products, particularly those containing furan or related tetrahydrofuran (B95107) cores. nih.gov

Diels-Alder Chemistry: Using the furan moiety as a diene in intramolecular or intermolecular Diels-Alder reactions to rapidly construct bicyclic and polycyclic scaffolds. sci-hub.stucl.ac.uk The resulting adducts can be further elaborated into a variety of complex structures.

Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) that incorporate this compound to assemble complex molecules in a single step, maximizing efficiency and minimizing waste. acs.org

By harnessing its synthetic potential, chemists can access novel molecular architectures that would be challenging to produce by other means, opening doors to new materials and biologically active compounds.

Table of Mentioned Compounds

Compound Name
This compound
2-Aryl-4-pyrone epoxide
Furfural
Flavonol
3-Hydroxybenzofuran-2-carbaldehyde
Carboxylic acid
Diels-Alder adduct

Q & A

Q. What are the established laboratory synthesis routes for 3-Hydroxyfuran-2-carbaldehyde?

  • Methodological Answer : Synthesis often involves oxidation of 3-hydroxyfuran derivatives. For example, using PCC (pyridinium chlorochromate) in anhydrous dichloromethane under inert conditions to selectively oxidize hydroxyl groups to aldehydes . Retrosynthetic analysis (e.g., using AI-powered tools like Reaxys or Pistachio models) can predict feasible routes by analogy to structurally similar compounds like 5-(hydroxymethyl)furan-2-carbaldehyde, where aldehyde functionalization is achieved via controlled oxidation . Post-synthesis, purity is confirmed via HPLC or GC-MS, and structural validation employs 1H^1H-NMR (e.g., aldehyde proton at δ 9.5–10.0 ppm) and IR (C=O stretch ~1700 cm1^{-1}) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetone. Data collection uses a diffractometer (e.g., Bruker D8), and structures are solved using SHELX software (SHELXT for solution, SHELXL for refinement). Hydrogen bonding between the hydroxyl and aldehyde groups can be analyzed to understand packing motifs . For less crystalline samples, powder XRD paired with DFT-optimized structures may supplement data .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Solubility is assessed in polar (water, methanol) and nonpolar solvents (hexane) via gravimetric analysis. Stability studies under varying pH (1–13) and temperatures (4°C to 40°C) use UV-Vis or NMR to track degradation. For example, furan aldehydes often degrade under strong alkaline conditions due to ring-opening reactions . LogP values are predicted via computational tools (e.g., PubChem’s XLogP3) or experimentally via shake-flask methods .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the aldehyde group’s electron-deficient carbon is prone to nucleophilic attack, while the hydroxyl group directs electrophilic substitution at the furan ring’s 5-position. MD simulations (e.g., GROMACS) model solvent effects on reaction kinetics . PubChem’s molecular descriptors (e.g., polar surface area, rotatable bonds) further predict bioavailability for pharmacological studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions. Standardize protocols:
  • Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.
  • Control solvent effects (DMSO concentration ≤1%).
  • Validate via orthogonal assays (e.g., time-kill curves vs. disk diffusion).
    Structure-activity relationships (SAR) are clarified by synthesizing analogs (e.g., methyl or methoxy substitutions) and comparing bioactivity trends. For example, 3-methylfuran-2-carbaldehyde shows enhanced anti-inflammatory activity due to steric stabilization of target binding pockets .

Q. How is this compound utilized in coordination chemistry?

  • Methodological Answer : The aldehyde and hydroxyl groups act as bidentate ligands for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}). Complexation studies involve titrating the compound into metal solutions while monitoring UV-Vis spectral shifts (e.g., d-d transitions) or via 1H^1H-NMR peak broadening. Stability constants (logK) are calculated using Benesi-Hildebrand plots. Applications include catalysis (e.g., oxidation reactions) or metal-organic frameworks (MOFs) for gas storage .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • Methodological Answer : High-resolution LC-MS (Q-TOF) identifies impurities at ppm levels. For example, oxidation byproducts like carboxylic acids are detected via negative-ion mode. Headspace GC-MS monitors volatile degradation products. Quantitation uses external calibration curves with certified reference standards. Method validation follows ICH guidelines for precision (RSD <2%) and accuracy (90–110% recovery) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves (tested for permeability using ASTM F739), sealed goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis or weighing; monitor airborne levels with OSHA-approved sensors.
  • Storage : In amber glass under nitrogen at 4°C to prevent aldehyde oxidation.
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bisulfite, and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :
  • NMR : Confirm solvent purity (e.g., deuterated DMSO residual peaks at δ 2.50 ppm). Use 13C^{13}C-DEPT to resolve overlapping signals.
  • IR : Subtract solvent background; compare with computed spectra (Gaussian 16) for peak assignment.
  • Cross-validation : Pair with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Contradictions may arise from tautomerism (e.g., keto-enol forms), which is resolvable via variable-temperature NMR .

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